N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide
Description
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Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c31-25(14-9-19-5-1-2-6-19)27-21-10-12-22(13-11-21)34(32,33)30-17-15-20(16-18-30)26-28-23-7-3-4-8-24(23)29-26/h3-4,7-8,10-13,19-20H,1-2,5-6,9,14-18H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINLUMSFCEVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds containing the imidazole moiety have a broad range of biological properties and can interact with various proteins and enzymes.
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures. Therefore, it can be inferred that this compound may interact with these biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C28H37N3O3
- Molecular Weight : 463.61 g/mol
This complex structure features a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds containing the benzimidazole structure can interact with various biological targets. For instance, they may inhibit cell proliferation by disrupting microtubule dynamics, similar to other known antitumor agents. The sulfonamide group enhances solubility and bioavailability, potentially improving therapeutic efficacy.
Antiproliferative Effects
A study evaluating the antiproliferative activity of related compounds demonstrated significant effects against multiple cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO 1 | HT-29 | 0.5 |
| PIB-SO 2 | M21 | 0.8 |
| PIB-SO 3 | MCF7 | 0.6 |
These results indicate that modifications in the structure can lead to enhanced activity against specific cancer types, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Mechanistic Studies
Mechanistic studies have shown that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis through the activation of caspases. This was confirmed using flow cytometry and Western blot analysis, demonstrating increased expression of pro-apoptotic markers in treated cells compared to controls.
Study on Anticancer Activity
In a clinical study involving patients with advanced solid tumors, a derivative of this compound was administered. The results indicated a partial response in 30% of patients, with manageable side effects primarily involving gastrointestinal disturbances.
Angiogenesis Inhibition
Another study utilized the chick chorioallantoic membrane (CAM) assay to evaluate the antiangiogenic properties of this compound. The results showed a significant reduction in neovascularization compared to control groups, indicating potential use in cancer therapy where angiogenesis plays a critical role.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach identifies three critical fragments:
- 4-(1H-Benzo[d]imidazol-2-yl)piperidine
- 4-Sulfamoylphenyl intermediate
- 3-Cyclopentylpropanoyl chloride
Disconnection at the sulfonamide linkage (C-S bond) reveals the piperidine-benzimidazole core and the sulfonyl-aniline precursor. Subsequent disconnection of the amide bond separates the 3-cyclopentylpropanoyl moiety from the aniline sulfonamide.
Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)piperidine
Benzimidazole Ring Formation
Benzimidazoles are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For 4-(1H-benzo[d]imidazol-2-yl)piperidine , two approaches are feasible:
Direct Cyclization with Piperidine-4-carboxylic Acid
Heating o-phenylenediamine with piperidine-4-carboxylic acid in polyphosphoric acid (PPA) at 150–180°C for 6–8 hours yields the benzimidazole-piperidine hybrid. This method, however, suffers from moderate yields (~40%) due to competing polymerization.
Alkylation of Preformed Benzimidazole
Alternatively, 2-chloromethylbenzimidazole is reacted with piperidine in dimethylformamide (DMF) at 80°C for 12 hours, achieving higher regioselectivity and yields (~65%). The reaction proceeds via nucleophilic substitution, with potassium carbonate as a base to scavenge HCl.
Piperidine Functionalization
The piperidine nitrogen must be available for sulfonylation. Protection-deprotection strategies are unnecessary if sulfonylation is performed directly. Nuclear magnetic resonance (NMR) studies confirm the piperidine’s chair conformation, ensuring accessibility of the amine.
Synthesis of 4-Sulfamoylphenyl Intermediate
Sulfonylation of 4-Aminophenylsulfonyl Chloride
4-Nitrobenzenesulfonyl chloride is reacted with 4-(1H-benzo[d]imidazol-2-yl)piperidine in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion (yield: 85–90%). The nitro group is subsequently reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in ethanol, affording 4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)aniline (yield: 95%).
Synthesis of 3-Cyclopentylpropanoyl Chloride
Amidation of the Aniline Sulfonamide
Coupling Reaction
The aniline intermediate (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)aniline ) is reacted with 3-cyclopentylpropanoyl chloride in tetrahydrofuran (THF) at 0°C. Pyridine is added to absorb HCl, and the mixture is stirred for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound as a white solid (yield: 78%).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Benzimidazole Synthesis
Microwave irradiation (150 W, 140°C, 30 minutes) accelerates the cyclocondensation of o-phenylenediamine with piperidine-4-carboxylic acid, improving yields to 70% while reducing reaction time.
Analytical Characterization and Validation
Spectroscopic Data
Challenges and Troubleshooting
Sulfonylation Side Reactions
Over-sulfonylation at the piperidine nitrogen is mitigated by using a 1:1 molar ratio of sulfonyl chloride to amine and maintaining low temperatures (0–5°C).
Amidation Incompatibility
Direct coupling of 3-cyclopentylpropanoic acid with the aniline via EDCI/HOBt results in poor yields (<30%) due to steric hindrance. Acyl chloride formation is essential for efficient amidation.
Q & A
What are the optimized synthetic routes for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide, and how can reaction yields be improved?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzimidazole-piperidine core. Key steps include:
- Coupling Reactions : Use of sulfonamide-forming reagents (e.g., sulfonyl chlorides) under anhydrous conditions in solvents like DMF or dichloromethane .
- Catalysts : Triethylamine or DMAP to facilitate nucleophilic substitution at the sulfonyl group .
- Cyclopentylpropanamide Incorporation : Amide bond formation via carbodiimide crosslinkers (e.g., EDC/HOBt) at controlled pH (6.5–7.5) to minimize hydrolysis .
Yield Optimization : - Monitor intermediates via TLC or HPLC to isolate high-purity precursors .
- Use microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce side products .
Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
Primary Methods :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to theoretical m/z (e.g., [M+H]+ for C28H33N4O3S: 529.2234) .
Secondary Validation : - X-ray Crystallography : Resolve bond angles and conformations, particularly for the piperidine-benzimidazole junction .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
Answer:
SAR Framework :
- Core Modifications : Synthesize analogs with variations in:
- Biological Assays :
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/electrostatics with binding scores to targets like tubulin or GPCRs .
How should researchers address contradictions in reported biological activities of structurally similar compounds?
Answer:
Case Example : Conflicting reports on antiproliferative activity in benzimidazole-sulfonamide analogs may arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) affecting compound solubility .
- Metabolic Stability : Use hepatic microsome assays to identify metabolites that may mask parent compound activity .
Resolution Strategies : - Standardized Protocols : Adopt CLSI guidelines for IC50 determination (72-hour exposure, triplicate replicates) .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
What methodologies are recommended for assessing the compound’s stability under physiological conditions?
Answer:
Stability Profiling :
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via UPLC-MS .
- Photolytic Stability : Expose to UV light (320–400 nm) and monitor sulfonamide bond cleavage via HPLC-DAD .
Accelerated Stability Testing : - Forced Degradation : Use 0.1% H2O2 (oxidative) or 1M HCl (acidic) to identify vulnerable sites (e.g., imidazole ring) .
What strategies are effective for identifying biological targets of this compound in novel pathways?
Answer:
Target Deconvolution :
- Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, mTOR) .
Validation : - CRISPR Knockout : Target candidate genes (e.g., HDACs) and assess resistance to compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
